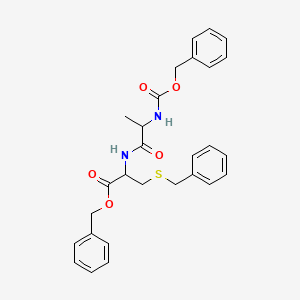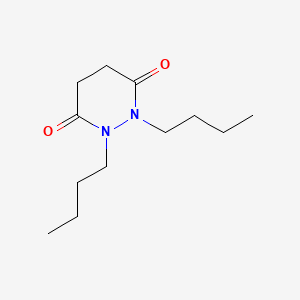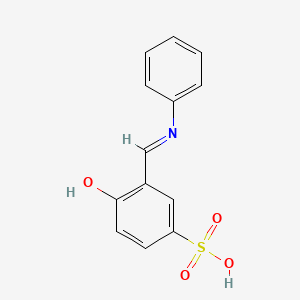
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.301 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a phenylimino group, and a toluenesulfonic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid typically involves the reaction of 4-hydroxybenzaldehyde with aniline in the presence of a sulfonating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The phenylimino group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Sulfonate esters and amides
科学研究应用
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylimino group can interact with various enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to engage in diverse biochemical processes .
相似化合物的比较
Similar Compounds
4-Hydroxybenzaldehyde: Shares the hydroxy group but lacks the phenylimino and sulfonic acid groups.
Aniline: Contains the phenylimino group but lacks the hydroxy and sulfonic acid groups.
Toluene-4-sulfonic acid: Contains the sulfonic acid group but lacks the hydroxy and phenylimino groups.
Uniqueness
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
98111-83-2 |
|---|---|
分子式 |
C13H11NO4S |
分子量 |
277.30 g/mol |
IUPAC 名称 |
4-hydroxy-3-(phenyliminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H11NO4S/c15-13-7-6-12(19(16,17)18)8-10(13)9-14-11-4-2-1-3-5-11/h1-9,15H,(H,16,17,18) |
InChI 键 |
RRAFKHOGALZCAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


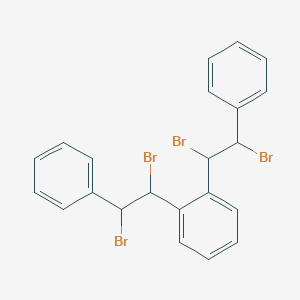
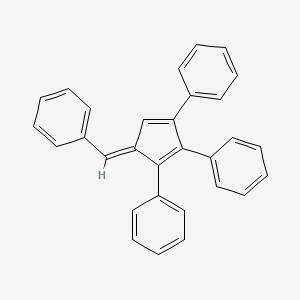
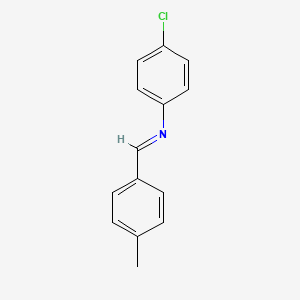
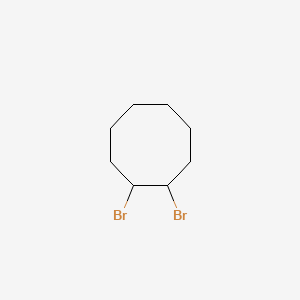
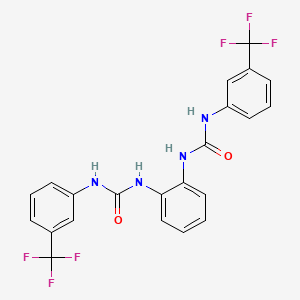
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)
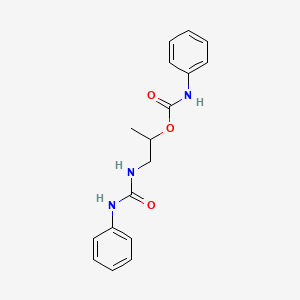


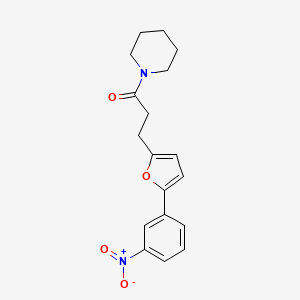
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
